Berninamycin C

Vue d'ensemble

Description

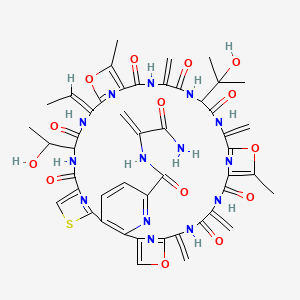

Berninamycin C is a highly modified cyclic peptide antibiotic produced by the bacterium Streptomyces bernensis. It belongs to the class of thiopeptide antibiotics, which are known for their potent activity against Gram-positive bacteria. This compound contains unique structural features, including oxazole rings and a pyridothiazolopyridinium chromophore, which contribute to its biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Berninamycin C involves the heterologous expression of the berninamycin biosynthetic gene cluster from marine-derived Streptomyces species in different terrestrial model Streptomyces hosts. This method has led to the production of various berninamycin analogs, including this compound . The synthetic route typically involves the fermentation of Streptomyces bernensis in an aqueous nutrient medium, followed by extraction and purification processes .

Industrial Production Methods

Industrial production of this compound is achieved through large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .

Analyse Des Réactions Chimiques

Chemical Reactions of Berninamycin C

This compound undergoes several key chemical reactions that modify its structure and enhance its antibacterial properties. These reactions include oxidation and reduction processes.

Oxidation Reactions

Oxidation involves the addition of oxygen or removal of hydrogen from this compound. This can result in the formation of oxidized derivatives, which may exhibit altered biological activities. Common oxidizing agents used in these reactions include hydrogen peroxide.

Reduction Reactions

Reduction involves the addition of hydrogen or removal of oxygen from this compound. This process can yield less oxidized forms of the compound. Reducing agents such as sodium borohydride are typically employed in these reactions.

Reaction Conditions

Both oxidation and reduction reactions are typically conducted under controlled conditions, including temperature and pH, to optimize yields and minimize side reactions.

Structural Variants and Derivatives

This compound is part of a family of compounds that include other berninamycin derivatives such as Berninamycin A, B, and D. These derivatives differ in their structural modifications, such as the presence or absence of hydroxyl groups or dehydroalanine units .

Comparison of Berninamycin Derivatives

Applications De Recherche Scientifique

Antimicrobial Properties

Berninamycin C exhibits significant activity against Gram-positive bacteria, making it a valuable candidate for addressing antibiotic resistance. The compound's mechanism of action involves inhibition of protein synthesis, which is critical for bacterial growth and survival.

Case Studies

- Study on Antibacterial Activity : A study highlighted the isolation of this compound from Streptomyces bernensis, showing its potent antibacterial effects against several strains of Gram-positive bacteria . The compound was characterized using NMR spectroscopy and mass spectrometry to elucidate its structure.

- Comparative Analysis : Research comparing this compound with other thiopeptides indicated that it possesses a unique binding affinity to the ribosomal target site, contributing to its efficacy as an antibiotic .

Potential in Cancer Treatment

Recent investigations have identified this compound's potential as an anticancer agent. Its ability to inhibit protein synthesis not only affects bacterial cells but also has implications for cancer cell proliferation.

Cytotoxicity Studies

- In Vitro Testing : In studies involving human cancer cell lines, this compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating significant potency . This selectivity suggests that the compound may be developed into a targeted therapy for specific cancer types.

- Mechanistic Insights : The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to disrupt cellular protein synthesis pathways, similar to its action in bacterial cells .

Methodologies in Discovery and Characterization

The discovery and characterization of this compound have involved advanced methodologies that leverage genomic mining and bioinformatics.

Genome Mining

Recent advancements in genome mining techniques have facilitated the identification of biosynthetic gene clusters responsible for producing this compound. These efforts involve analyzing genomic data from various Streptomyces species to uncover hidden biosynthetic potential .

Structural Elucidation Techniques

The structural characterization of this compound has been achieved through:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique has been pivotal in determining the compound's molecular structure and confirming its thiopeptide nature.

- Mass Spectrometry : Employed to analyze the molecular weight and fragmentation patterns of this compound, providing insights into its structural features .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

| Feature | Details |

|---|---|

| Chemical Structure | Thiopeptide antibiotic derived from Streptomyces bernensis |

| Antibacterial Activity | Effective against Gram-positive bacteria |

| Mechanism of Action | Inhibits protein synthesis via ribosomal binding |

| Cancer Cell Targeting | Selective cytotoxicity towards MCF-7 cells |

| Discovery Methods | Genome mining, NMR spectroscopy, mass spectrometry |

Mécanisme D'action

Berninamycin C exerts its effects by inhibiting bacterial protein synthesis. It binds to the complex of 23S ribosomal RNA with protein L11, affecting various functions of the ribosomal A site. This binding disrupts the normal functioning of the ribosome, leading to the inhibition of protein synthesis in Gram-positive bacteria . The molecular targets involved in this mechanism include the ribosomal RNA and associated proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Berninamycin C is structurally and functionally similar to other thiopeptide antibiotics, such as:

Thiostrepton: Another thiopeptide antibiotic with a similar mode of action.

Berninamycin A: A closely related analog with slight structural differences.

Berninamycin B: Another analog with variations in its peptide loop.

Uniqueness

What sets this compound apart from its similar compounds is its unique structural features, such as the specific arrangement of oxazole rings and the pyridothiazolopyridinium chromophore. These features contribute to its distinct biological activity and potency against Gram-positive bacteria .

Activité Biologique

Berninamycin C is a member of the thiopeptide class of antibiotics, characterized by its complex structure and significant biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is produced by the bacterium Streptomyces bernensis. It belongs to a broader class of compounds known as thiopeptides, which are recognized for their potent antibacterial properties, particularly against Gram-positive bacteria. The compound undergoes extensive posttranslational modifications that contribute to its structural diversity and biological efficacy .

Antimicrobial Activity

Antibacterial Properties

This compound exhibits significant antibacterial activity against various strains of bacteria. Research has demonstrated that it is particularly effective against Gram-positive pathogens, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for this compound against these bacteria have been reported to be in the low micromolar range, indicating strong antimicrobial potency .

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis. Thiopeptides like this compound bind to the ribosomal RNA within the 50S subunit, inhibiting peptide bond formation and ultimately leading to bacterial cell death. This mode of action is similar to that of other thiopeptides, such as thiostrepton and nosiheptide .

Case Studies and Experimental Data

-

Heterologous Expression Studies :

- In studies involving heterologous expression systems, this compound was produced in Streptomyces lividans and Streptomyces venezuelae, confirming its structural identity and biological activity. The expression levels varied, but significant amounts of Berninamycin A (which includes this compound) were achieved, demonstrating the feasibility of producing this antibiotic in model organisms .

- Posttranslational Modifications :

-

Bioactivity Assays :

- Various bioactivity assays have been conducted to evaluate the effectiveness of this compound against different bacterial strains. Results indicated that while linear forms of berninamycins showed reduced antibacterial activity compared to their cyclic counterparts, this compound maintained strong efficacy against tested pathogens .

Comparative Analysis

| Compound | Activity Against Gram-positive Bacteria | MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Berninamycin A | Yes | 0.5 - 2 | Inhibition of protein synthesis |

| Berninamycin B | Yes | 1 - 4 | Inhibition of protein synthesis |

| This compound | Yes | 0.1 - 2 | Inhibition of protein synthesis |

Propriétés

IUPAC Name |

(17Z)-N-(3-amino-3-oxoprop-1-en-2-yl)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N14O14S/c1-12-26-46-61-32(24(9)76-46)42(71)52-19(4)37(66)62-34(48(10,11)73)43(72)54-21(6)45-60-31(23(8)75-45)41(70)51-18(3)36(65)53-20(5)44-57-28(15-74-44)33-25(13-14-27(55-33)38(67)50-17(2)35(49)64)47-58-29(16-77-47)39(68)59-30(22(7)63)40(69)56-26/h12-16,22,30,34,63,73H,2-6H2,1,7-11H3,(H2,49,64)(H,50,67)(H,51,70)(H,52,71)(H,53,65)(H,54,72)(H,56,69)(H,59,68)(H,62,66)/b26-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCSIEQRVFOZHA-ZRGSRPPYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48N14O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.